molecular formula C20H16N2O4 B5168652 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide

Cat. No.: B5168652
M. Wt: 348.4 g/mol
InChI Key: NUHAANHXPPJAJM-UHFFFAOYSA-N
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Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide: is a complex organic compound that features a benzoxazole ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with an aldehyde or carboxylic acid.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Coupling Reactions: The final step involves coupling the benzoxazole and furan derivatives through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: Electrophilic aromatic substitution can occur on the benzoxazole or furan rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide exerts its effects depends on its application. For instance:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity.

    Catalysis: It can act as a ligand, coordinating with metal centers to facilitate catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-methyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide
  • N-[3-(5-ethyl-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide

Uniqueness

  • Structural Features : The presence of both benzoxazole and furan rings in the same molecule is relatively unique.
  • Functional Groups : The combination of hydroxyl, carboxamide, and heterocyclic rings provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-2-12-5-8-17-15(10-12)22-20(26-17)14-11-13(6-7-16(14)23)21-19(24)18-4-3-9-25-18/h3-11,23H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHAANHXPPJAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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